3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
3-Methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group. The benzene ring is substituted with a methyl group at the 3-position and a propoxy group at the 4-position, while the sulfonamide moiety links to the TMP group. This structure confers unique physicochemical properties, such as enhanced thermal stability and lipophilicity, due to the bulky TMP group and the alkoxy chain .
Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility.
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-17-9-8-16(11-14(17)2)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAJJIGHQXQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters.
Mode of Action
It is known that similar compounds have been used in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters.
Biological Activity
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized from various precursors and exhibits properties that may be useful in different applications, particularly in the fields of pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex structure with multiple functional groups. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine derivative : The reaction begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol.
- Sulfonation : The introduction of the benzenesulfonamide moiety is achieved through sulfonation reactions.
- Alkylation : The propoxy group is added via an alkylation reaction.
The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes and receptors, which may lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Case Study : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound:
- Experimental Findings : Compounds containing 2,2,6,6-tetramethylpiperidine moieties have been reported to scavenge free radicals effectively.
- Mechanism : The antioxidant activity is likely due to the ability of the piperidine ring to stabilize free radicals through electron donation.
Applications
Due to its biological activity, this compound has potential applications in:
- Pharmaceuticals : As a candidate for developing new antimicrobial agents.
- Materials Science : As a stabilizer in polymers due to its light-stabilizing properties.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate efficacy against E. coli and S. aureus | High in some cases |
| Antioxidant Activity | Effective scavenger of free radicals | Varies widely |
| Stability in Polymers | Acts as a light stabilizer | Commonly used |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
(a) 4-Bromo-3-Ethoxy-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide
- Structure : Replaces the methyl and propoxy groups with bromo and ethoxy substituents.
- Impact: The bromo group increases molecular weight (MW: ~438.3 g/mol vs. target compound’s estimated MW: ~396.5 g/mol) and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions.
(b) 4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide
- Structure : Simplifies the benzene ring to a single methyl substituent.
- However, the lack of an alkoxy group may diminish solubility in non-polar matrices .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | MW (g/mol) | Key Properties |
|---|---|---|---|
| Target compound | 3-Me, 4-PrO | ~396.5 | High lipophilicity, thermal stability |
| 4-Bromo-3-ethoxy analog | 4-Br, 3-EtO | ~438.3 | Enhanced reactivity, moderate solubility |
| 4-Methyl analog | 4-Me | ~322.5 | Lower steric hindrance, higher solubility |
Role of the Tetramethylpiperidinyl (TMP) Group
The TMP group is a common motif in stabilizers and bioactive molecules due to its steric bulk and resistance to radical degradation.
(a) Bis-TMP Naphthalimide ()
- Structure : Features a naphthalimide core with two TMP groups.
- Comparison : While the core differs, the TMP groups in both compounds contribute to fluorescence properties and resistance to photobleaching. The target compound’s sulfonamide linkage may offer better hydrogen-bonding capacity compared to the naphthalimide’s rigid fused-ring system .
(b) 4-(TMP)Pyrrolidine-2,5-dione Derivatives ()
- Application : Used as light stabilizers in polymer compositions.
- Comparison : The TMP group in these derivatives enhances UV resistance, a property shared with the target compound. However, the sulfonamide’s polarity may broaden its applicability in pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
